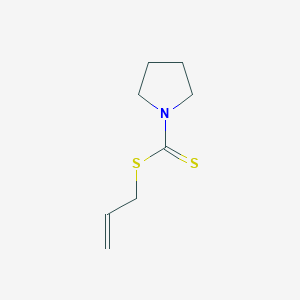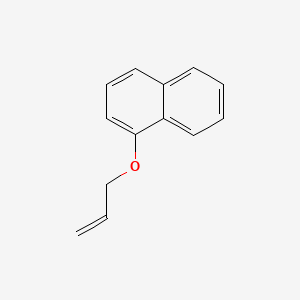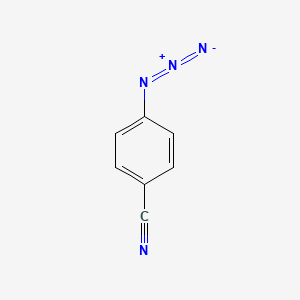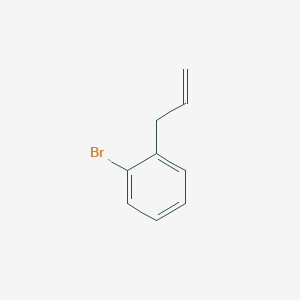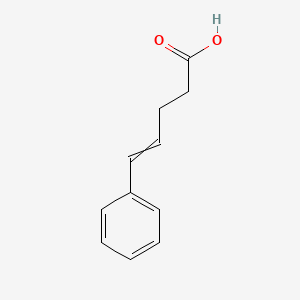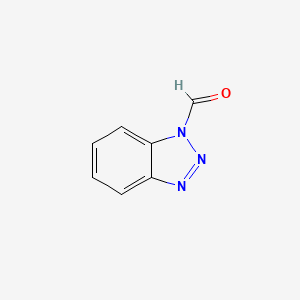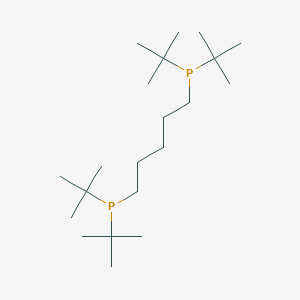
1,5-Bis(di-tert-butilfosfino)pentano
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5-Bis(di-tert-butylphosphino)pentane involves the preparation of a novel trans-chelating diphosphine, which undergoes triple C-H activation in reaction with [RuCl2(p-cymene)]2 to yield a chiral square-pyramidal 16-electron carbene complex of ruthenium (Kuznetsov, Lough, & Gusev, 2002).
Molecular Structure Analysis
X-ray diffraction studies provide insight into the molecular structure of compounds related to 1,5-Bis(di-tert-butylphosphino)pentane. For instance, the structure of dinuclear gold(I) chloride complexes of bis(diphenylphosphinyl)alkanes, including a variant of the pentane derivative, has been elucidated, demonstrating how these complexes can form chain-like structures or remain as independent molecules based on their conformation and intermolecular interactions (Schmidbaur, Bissinger, Lachmann, & Steigelmann, 1992).
Aplicaciones Científicas De Investigación
Síntesis Orgánica: Reacciones de Acoplamiento Cruzado
1,5-Bis(di-tert-butilfosfino)pentano: es un ligando versátil en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado. Facilita la formación de enlaces carbono-carbono a través de reacciones catalizadas por paladio como las reacciones de Suzuki-Miyaura, Buchwald-Hartwig y Negishi . Estas reacciones son fundamentales para la construcción de moléculas orgánicas complejas, productos farmacéuticos y agroquímicos.
Química Medicinal: Desarrollo de Fármacos
En la química medicinal, este compuesto sirve como ligando para crear sistemas catalíticos activos para la síntesis de moléculas biológicamente activas. Es particularmente útil en la aminación de haluros de arilo, un paso clave en la producción de varios productos farmacéuticos .
Ciencia de los Materiales: Complejación y Catálisis
This compound: juega un papel crítico en la ciencia de los materiales a través de la complejación con metales para formar catalizadores. Estos catalizadores se emplean en reacciones como la inserción de carbonilo y la cicloadición, que son esenciales para desarrollar nuevos materiales y polímeros .
Química de Polímeros: Síntesis de Polímeros
Este ligando se utiliza en la química de polímeros para catalizar reacciones que conducen a la formación de polímeros. Puede iniciar procesos como la hidroesterificación, que se utiliza para producir ésteres ramificados a partir de estireno y acetato de vinilo, compuestos que sirven como monómeros en la síntesis de polímeros .
Investigación en Catálisis: Mejora de la Eficiencia de las Reacciones
En la investigación en catálisis, This compound se investiga por su capacidad para mejorar la eficiencia y la selectividad de varias reacciones químicas. Su aplicación en reacciones catalizadas por paladio es de particular interés para desarrollar procesos industriales más sostenibles y rentables .
Aplicaciones Ambientales: Química Verde
Si bien las aplicaciones ambientales específicas de This compound no están ampliamente documentadas, su papel en la catálisis contribuye a las iniciativas de química verde. Al mejorar la eficiencia de las reacciones y reducir los residuos, ayuda en el desarrollo de procesos químicos ecológicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
1,5-Bis(di-tert-butylphosphino)pentane is an important phosphine ligand . It primarily targets transition metals, forming stable complexes with them . These complexes play a crucial role in various catalytic reactions .
Mode of Action
The compound interacts with its targets (transition metals) by coordinating with them to form stable complexes . This interaction facilitates various organic synthesis reactions . For instance, it has been found to be an efficient catalyst for the conversion of terminal alkynes into propiolic acids with CO2 .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic synthesis . It plays a significant role in the diene complexation, carbonyl insertion, cycloaddition, reduction, and deoxygenation . The compound’s action on these pathways leads to various downstream effects, including the facilitation of reactions like the conversion of terminal alkynes into propiolic acids .
Result of Action
The result of the compound’s action is the facilitation of various organic synthesis reactions . For example, it acts as an efficient catalyst for the conversion of terminal alkynes into propiolic acids . This demonstrates the compound’s significant impact at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1,5-Bis(di-tert-butylphosphino)pentane are influenced by environmental factors. For instance, the reactions it catalyzes have been found to proceed efficiently at atmospheric pressure and ambient temperature (25 °C) . Therefore, the compound’s action can be significantly influenced by the conditions under which it’s used.
Propiedades
IUPAC Name |
ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGYLUPNPTZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346411 | |
| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65420-68-0 | |
| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,5-bis(di-tert-butylphosphino)pentane influence the formation and stability of ruthenium complexes?
A: The bulky tert-butyl substituents on the phosphine groups of 1,5-bis(di-tert-butylphosphino)pentane exert significant steric influence on the coordination sphere of metal centers. [] This steric bulk favors the formation of specific isomers. For instance, in the reaction of 1,5-bis(di-tert-butylphosphino)pentane with polymeric [RuCl2(COD)]n and isoamyl alcohol, a 16-atom-ring binuclear ruthenium complex, [RuHCl(CO)(DtBPP)]2, is isolated. [] This suggests that the ligand's structure promotes the formation of larger ring systems.
Q2: Are there any computational studies investigating the interaction of 1,5-bis(di-tert-butylphosphino)pentane with ruthenium?
A: Yes, computational studies employing the ONIOM methodology have been successfully used to model ruthenium complexes containing 1,5-bis(di-tert-butylphosphino)pentane. [] These calculations provided insights into the structural preferences and electronic properties of the complexes, confirming the significant role of the bulky tert-butyl groups in dictating the conformational preference.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




